3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial and Anticancer Applications
Compounds derived from similar structural frameworks have demonstrated significant potential in antimicrobial and anticancer activities. For instance, derivatives synthesized from related compounds have been evaluated for their antibacterial and antitumor activities, showing promising results against various bacterial strains and tumor cell lines. The synthesis of these compounds involves intricate reactions that yield Schiff’s bases, pyrazole derivatives, urea derivatives, and carbamates, all of which have been explored for their biological activities (Elewa et al., 2021).
Antioxidant Activities
A series of derivatives, including pyrazole-4-carbonitriles and oxadiazolyl derivatives, have been synthesized and evaluated for their antioxidant and antimicrobial activities. The compounds exhibited high activity against common pathogens such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, alongside significant antioxidant properties. This showcases the potential of these compounds in oxidative stress-related applications (Bassyouni et al., 2012).
Synthesis of Heterocyclic Compounds
Novel tricyclic heterocyclic compounds, potentially useful as anticancer agents, have been synthesized using chromanone and thiochromanone as synthons. These compounds include pyrazole, aminopyrimidine, and thioxopyrimidine derivatives, highlighting the versatility of the core structure in generating diverse biologically active molecules (Hammam et al., 2003).
Novel Syntheses Techniques
The development of novel series of benzo[4,5]imidazo[1,2-a]pyridine derivatives through efficient synthetic techniques demonstrates the compound's utility in medicinal chemistry. These methods provide quick and high-yield routes for generating compounds that could have various pharmacological applications (Goli-Garmroodi et al., 2015).
Sensor Development
The compound's framework has been utilized in the development of novel sensors, particularly for detecting hydrazine, a hazardous material. By incorporating the imidazo[1,2-a]pyridine moiety into a sensor, selective detection of hydrazine has been achieved, showcasing the compound's potential in environmental monitoring and safety applications (Li et al., 2018).
Mechanism of Action
Target of Action
The compound contains an imidazole ring , which is a common structure in many biologically active compounds. Imidazole derivatives are known to interact with a wide range of targets, including enzymes, receptors, and other proteins .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they can influence signal transduction, enzyme activity, and gene expression .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Imidazole derivatives are generally well-absorbed and can be metabolized by the liver .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Imidazole derivatives can have a wide range of effects, including anti-inflammatory, antitumor, antidiabetic, antiviral, and other activities .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and ability to reach its targets .
Future Directions
properties
IUPAC Name |
3-[1-(3H-benzimidazole-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c19-9-16-17(21-6-5-20-16)26-13-2-1-7-24(10-13)18(25)12-3-4-14-15(8-12)23-11-22-14/h3-6,8,11,13H,1-2,7,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPAFLFLFIXXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CN3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.